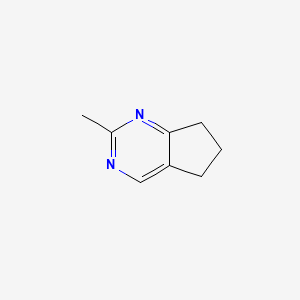

2-Methyl-5,6-cyclopentapyrimidine

Übersicht

Beschreibung

2-Methyl-5,6-cyclopentapyrimidine, also known as 2-methyl-5,6-trimethylenepyrimidine or 2-methyl-6,7-dihydro-5H-cyclopentapyrimidine (MeCPP), is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 g/mol.

Molecular Structure Analysis

The molecular structure of 2-Methyl-5,6-cyclopentapyrimidine is not explicitly provided in the search results .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

A study explored the synthesis of various 2,4-diamino-6-hydroxypyrimidines, including derivatives like 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine, for potential antiviral properties. These compounds showed marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Antimicrobial Activity

Novel 2-thioxanthine and dipyrimidopyridine derivatives, synthesized from compounds like 6-amino-1-methyl-2-thiouracil, showed significant antimicrobial activity. These compounds, through a series of chemical reactions, were tested for their minimum inhibitory concentration (MIC) against various microbes (El-Kalyoubi et al., 2015).

Antibacterial Activity

Research on the synthesis of new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil demonstrated significant antibacterial activity. These newly synthesized compounds were tested against various bacterial strains, showing promising results as potential antibacterial agents (Mohammad et al., 2017).

Anti-CMV and Anti-HIV Activity

A study on methylenecyclopropane analogues of nucleosides, including 2,2-bis(hydroxymethyl)methylenecyclopropane derivatives, revealed potential antiviral activity. These compounds were effective against human and murine cytomegalovirus (HCMV and MCMV) and exhibited varying levels of potency against other viruses, including HIV (Zhou et al., 2004).

Antitrypanosomal and Antiplasmodial Activities

Novel 2-aminopyrimidine derivatives, prepared from acyclic materials, demonstrated significant in vitro activities against Trypanosoma brucei rhodesiense (causative organism of sleeping sickness) and Plasmodium falciparum NF54 (malaria). This research highlights the potential of these compounds in treating parasitic infections (Hoffelner et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-9-5-7-3-2-4-8(7)10-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRHLWFQNOLTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2CCCC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189818 | |

| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36274-29-0 | |

| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036274290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the acute toxic effects of MCPP?

A1: MCPP exhibits moderate toxicity in rats. Oral administration of MCPP resulted in a lethal dose (LD50) of 90 mg/kg. [] Rats displayed severe convulsions at doses of 130 mg/kg and above. [] Lower doses (90 mg/kg) led to excessive salivation, hyperactivity, and twitching. [] Liver damage was observed at doses as low as 17 mg/kg. [] Inhalation exposure proved highly toxic, with an approximate lethal concentration (LC50) of 9 ppm in rats after a single 4-hour exposure. [] Convulsions were noted at this concentration but not at 2 ppm. []

Q2: How does MCPP interact with the body at the cellular level?

A2: While the exact mechanism of action of MCPP remains unclear, histological examination of rats exposed to 1 ppm MCPP revealed dilation of blood vessels and hyperemia in various organs. [] This suggests that MCPP might affect vascular tone and blood flow. Further research is crucial to understand the specific cellular and molecular targets of MCPP and its downstream effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B1212251.png)

![2-[(2-Aminoacetyl)amino]acetic acid; platinum(4+); dihydrate](/img/structure/B1212252.png)

![N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide](/img/structure/B1212259.png)

![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)

![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)

![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)

![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)